N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features both benzimidazole and benzothiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c26-20(21-25-17-10-3-4-11-18(17)27-21)22-14-7-5-6-13(12-14)19-23-15-8-1-2-9-16(15)24-19/h1-12H,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFKRXWDIAAGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Molecule
The target compound is dissected into two primary subunits:
- 3-(1H-Benzo[d]imidazol-2-yl)aniline : A benzimidazole-bearing aniline derivative.
- Benzo[d]thiazole-2-carboxylic acid : A carboxylic acid-functionalized benzothiazole.
The amide bond formation between these subunits constitutes the final assembly step. Retrosynthetic disconnection at the amide linkage reveals the necessity for efficient synthesis of both precursors and their subsequent coupling under mild conditions to prevent decomposition.
Synthesis of 3-(1H-Benzo[d]imidazol-2-yl)aniline
Benzimidazole Core Formation
The benzimidazole moiety is synthesized via cyclization of 1,2-phenylenediamine with urea or formic acid under thermal or ultrasonic conditions. Search result demonstrates that ultrasound irradiation (40 min, DMF solvent) achieves a 90% yield of 1H-benzo[d]imidazol-2(3H)-one, which is subsequently alkylated or arylated. For the target intermediate, 2-phenyl substitution is critical.
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 2-chlorobenzimidazole and 3-aminophenylboronic acid introduces the aniline-substituted phenyl group. This method, adapted from analogous protocols in, employs Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water solvent system (reflux, 12 h). The product, 3-(1H-benzo[d]imidazol-2-yl)aniline, is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Synthesis of Benzo[d]thiazole-2-carboxylic Acid
Oxidation of 2-Methylbenzothiazole
Search result details a green oxidation method using 2-methylbenzothiazole as the starting material. In the presence of a manganese porphyrin catalyst (10–200 ppm) and NaOH (0.5–2.0 M), oxygen (0.5–2.0 MPa) or 30% H₂O₂ oxidizes the methyl group to a carboxylic acid. Key data from:
| Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|
| O₂ (1.42 MPa) | 120 | 4 | 30.13 | 30.12 | 9.08 |
| H₂O₂ | 100 | 8 | 32.27 | 41.26 | 13.31 |
The higher selectivity with H₂O₂ is attributed to reduced over-oxidation byproducts. The product is purified via acid precipitation (HCl) and recrystallization.
Amide Coupling Strategy
Activation of Benzo[d]thiazole-2-carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in refluxing dichloromethane. Alternatively, search result employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent with Hunig’s base (N,N-diisopropylethylamine) in DMF.
Reaction with 3-(1H-Benzo[d]imidazol-2-yl)aniline
The activated acid is reacted with the aniline derivative in anhydrous DMF at 0–5°C to minimize side reactions. After stirring for 12–24 h, the crude product is precipitated in ice-water, filtered, and washed with ethanol. Search result reports analogous amide formations with yields exceeding 70% under similar conditions.
Optimization and Characterization
Reaction Monitoring and Purification
Thin-layer chromatography (TLC, silica gel GF254) with ethyl acetate/hexane (3:7) monitors reaction progress. Final purification uses preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Method B offers superior yield and sustainability, while ultrasound accelerates benzimidazole synthesis.
Challenges and Mitigation Strategies
- Low Amide Coupling Efficiency : Pre-activation of the carboxylic acid with HATU improves coupling yields to >80%.
- Byproduct Formation : Column chromatography or recrystallization removes unreacted aniline or acyl chloride derivatives.
- Sensitivity to Moisture : Reactions conducted under nitrogen atmosphere prevent hydrolysis of intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogenated solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anti-Cancer Activity
The compound has shown promising anti-cancer properties in several studies. For instance, a recent investigation demonstrated that derivatives of benzo[d]thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds with a similar structural framework have been noted for inducing apoptosis in MCF cell lines, suggesting that modifications to the benzo[d]thiazole structure can enhance anti-cancer efficacy .
In vivo studies have also indicated that certain derivatives suppress tumor growth in animal models, highlighting their potential as effective anti-cancer agents . The structure-activity relationship (SAR) studies indicate that the presence of the benzimidazole moiety is crucial for enhancing the compound's cytotoxic effects against specific cancer types.
Antimicrobial Properties
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide has been evaluated for its antimicrobial activity against a range of pathogens. One study reported that related compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating strong efficacy .
Additionally, derivatives have shown effectiveness against Gram-negative bacteria, which are typically more resistant to antibiotics, thus presenting a valuable avenue for the development of new antimicrobial agents .
Structure-Activity Relationship Studies
The SAR studies conducted on this compound reveal critical insights into how modifications to its chemical structure can influence biological activity. For example:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antibacterial potency |
| Alteration of substituents | Enhanced cytotoxicity against cancer cells |
| Variation in side chains | Improved selectivity towards specific targets |
These findings underscore the importance of chemical modifications in optimizing the pharmacological properties of this compound.
Case Studies and Research Findings
Several case studies have documented the applications and effectiveness of related compounds:
- A study by Goreti Ribeiro Morais et al. highlighted the synthesis of benzo[d]thiazole derivatives and their evaluation for anti-cancer activity, showing significant promise in treating glioblastoma cells with IC50 values comparable to established chemotherapeutics .
- Research conducted by Sharma et al. demonstrated that certain benzimidazole derivatives exhibited excellent antimicrobial properties against Pseudomonas aeruginosa, with MIC values indicating high efficacy .
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
- 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide
- (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide stands out due to its dual benzimidazole and benzothiazole moieties, which provide a unique combination of biological activities. This dual structure allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties .
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound incorporates both benzimidazole and thiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Benzimidazole Moiety : Known for antiviral, antitumor, and antimicrobial properties.
- Thiazole Ring : Contributes to cytotoxic activity and may enhance interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showing promising results.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 | Induces apoptosis through mitochondrial pathways |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Inhibits PI3K signaling pathway |
In a study involving tumor-bearing mice, administration of the compound resulted in significant suppression of tumor growth, indicating its potential as a therapeutic agent in cancer treatment .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the benzimidazole and thiazole rings enhances its ability to interact with microbial enzymes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
These results suggest that the compound may serve as a lead for developing novel antimicrobial agents .
3. Enzyme Inhibition
The mechanism of action for this compound includes inhibition of specific enzymes involved in cancer progression and microbial resistance.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| PI3K | Competitive | 1.0 |
| Bcl-2 | Non-competitive | 3.1 |
This dual inhibition capability highlights the compound's potential for multitarget therapeutic strategies .
Study on Anticancer Efficacy
A study conducted by Ribeiro Morais et al. examined the effects of various benzimidazole derivatives on cancer cell lines. The results demonstrated that the compound significantly induced apoptosis in MCF cell lines when administered at specific dosages over time, reinforcing its potential as an anticancer agent .
Study on Antimicrobial Properties
In another investigation, researchers synthesized several thiazole derivatives, including this compound). The findings indicated that these compounds exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus, suggesting their utility in treating infections caused by drug-resistant pathogens .
Q & A
Q. What synthetic strategies are commonly employed to prepare N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide?
The compound is synthesized via multi-step organic reactions, including condensation, cyclization, and carboxamide coupling. For instance:
- One-pot synthesis using CBr₄ as a catalyst in acetonitrile at 80°C achieves high yields (~78%) by coupling 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate .
- Alternative routes involve photoredox or thermal catalysis for C–H amidation, yielding derivatives like N-(Adamantan-1-yl)-4-(1H-benzo[d]imidazol-2-yl)thiazole-2-carboxamide (m/z 379.16) .
- Copper-catalyzed three-component coupling of 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes generates functionalized sulfonylamidines .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Comprehensive characterization typically includes:
- ¹H/¹³C NMR : To confirm aromatic protons (δ 7.22–7.72 ppm for benzimidazole) and carboxamide carbonyl signals (δ ~165–170 ppm) .
- FT-IR : Key stretches include C=O (1632–1742 cm⁻¹), C=N (1600–1650 cm⁻¹), and N–H (3464–3476 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 379.16 for C₂₀H₁₈N₄OS) verify molecular weight .
- HPLC : Purity assessment (>98% for intermediates) .
Advanced Research Questions
Q. How can synthetic yield discrepancies between routes be rationalized?
Yield variations arise from reaction conditions (e.g., catalyst choice, solvent, temperature). For example:
- CBr₄-mediated one-pot synthesis achieves 78% yield due to efficient C–N bond formation , whereas copper-catalyzed methods may require optimization of ligand-metal ratios .
- Photoredox catalysis (e.g., Ru or Ir complexes) may enhance regioselectivity but require inert conditions, increasing complexity .
Q. What computational approaches predict the optoelectronic properties of benzimidazole-thiazole hybrids?
Density functional theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) and nonlinear optical (NLO) responses. For derivatives like N-(1H-benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)methanimine, computed dipole moments (5.14–6.92 Debye) and polarizabilities correlate with experimental Stokes shifts (~100 nm), guiding material design .
Q. How does structural modification influence antitumor activity?
- Quinoline-benzimidazole hybrids (e.g., 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives) induce apoptosis via caspase-3 activation and G2/M cell cycle arrest (IC₅₀ = 0.89–4.67 μM against HeLa) .
- Substituents like trifluoromethyl or morpholino groups enhance bioavailability by modulating LogP (2.1–3.8) and hydrogen bonding .
Q. How are spectral data contradictions resolved in structural elucidation?
Discrepancies in NMR/IR signals (e.g., unexpected δ shifts) are addressed via:
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbon connectivity .
- X-ray crystallography : Resolves ambiguous NOEs or tautomerism in solid-state structures .
Methodological Challenges
Q. What strategies optimize reaction scalability for gram-scale synthesis?
- Continuous flow chemistry : Reduces side reactions in multi-step syntheses (e.g., cyclization of o-phenylenediamine with aldehydes) .
- Green solvents : Ethanol/water mixtures minimize toxicity while maintaining yield (~85% for intermediates) .
Q. How is regioselectivity controlled during heterocyclic coupling?
- Catalyst design : Ru(II) complexes with pyrazine-carboxamide ligands favor N-coordination over S-coordination, directing bond formation .
- Steric effects : Bulky substituents (e.g., adamantyl) on the thiazole ring hinder undesired tautomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
